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Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of
three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial
regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a
variety of hematological malignancies and solid tumors, making them attractive targets for
cancer therapy. Pan-PIM inhibitors, which target all three isoforms, have emerged as a
promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two
such inhibitors: AZD1897 and AZD1208.

Mechanism of Action and Target Profile

Both AZD1897 and AZD1208 are potent, ATP-competitive pan-PIM kinase inhibitors. They
exert their anti-cancer effects by inhibiting the phosphorylation of downstream substrates
involved in cell cycle progression and survival.

AZD1208 has been extensively characterized and demonstrates low nanomolar activity against
all three PIM isoforms.[1] It has been shown to induce cell cycle arrest and apoptosis in various
cancer cell lines, including acute myeloid leukemia (AML).[1] Its mechanism involves the dose-
dependent reduction in the phosphorylation of key downstream targets such as BAD, 4E-BP1,
p70S6K, and S6.[1] This highlights its impact on the mTOR signaling pathway.
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AZD1897 is also a potent pan-PIM inhibitor with IC50 values of less than 3 nM for all three PIM
kinases.[2] Preclinical studies have shown that as a single agent, it has limited activity in AML
cell lines.[3] However, it exhibits significant synergistic cytotoxicity when combined with the AKT
inhibitor AZD5363.[3] This combination leads to the downregulation of mMTOR pathway outputs,
including the phosphorylation of 4EBP1 and S6, and a marked reduction in the levels of the
anti-apoptotic protein MCL1.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for AZD1897 and AZD1208,
providing a basis for their comparative evaluation.

Table 1: Biochemical Potency against PIM Kinases

PIM1 IC50/Ki PIM2 IC50/Ki PIM3 IC50/Ki

Inhibitor Reference
(nM) (nM) (nM)

AZD1897 < 3 (IC50) < 3 (IC50) < 3 (IC50) [2]
0.4 (IC50) /0.1 5.0 (IC50)/1.92 1.9 (IC50)/0.4

AZD1208 _ _ _ (1]
(Ki) (Ki) (Ki)

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

Measureme

Inhibitor Cell Line Assay Type I Value (pM) Reference
AZD1208 MOLM-16 Proliferation GI50 <1 [4]
KG-la Proliferation GI50 <1 [4]
MV4-11 Proliferation GI50 <1 [4]
EOL-1 Proliferation GI50 <1 (4]
Kasumi-3 Proliferation GI50 <1 [4]
AZD1897 Multiple AML Proliferation ) Limited single
cell lines agent activity
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Signaling Pathways

/I Nodes Cytokines_GrowthFactors [label="Cytokines / Growth Factors", fillcolor="#F1F3F4",
fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinases", fillcolor="#F1F3F4",
fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBCO05", fontcolor="#202124"]; STAT
[label="STAT", fillcolor="#FBBCO05", fontcolor="#202124"]; PIM [label="PIM Kinase\n(PIM1,
PIM2, PIM3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BAD [label="BAD",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; pBAD [label="p-BAD (Inactive)",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 / Bcl-xL", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBCO05",
fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6
[label="S6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; 4EBP1 [label="4E-BP1",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_p70S6K [label="p-p70S6K", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; pS6 [label="p-S6", fillcolor="#5F6368", fontcolor="#FFFFFF"]; p_4EBP1
[label="p-4E-BP1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; elF4E [label="elF4E",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Protein Translation",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle
Progression”, shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MCL1 [label="MCL1",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBCO05",
fontcolor="#202124"]; AZD_Inhibitor [label="AZD1897 / AZD1208", shape=box, style=filled,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines_GrowthFactors -> Receptor; Receptor -> JAK; JAK -> STAT; STAT -> PIM
[label="Transcription"]; PIM -> BAD [label="Phosphorylation"]; BAD -> Bcl2 [style=dashed,
arrowhead=tee]; pBAD -> Bcl2 [style=dashed, arrowhead=none]; Bcl2 -> Apoptosis_Inhibition;
PIM -> mTORC1; mTORC1 -> p70S6K; mTORC1 -> 4EBP1,; p70S6K -> S6; _4EBP1 ->
elF4E [style=dashed, arrowhead=tee]; p_4EBP1 -> elF4E [style=dashed, arrowhead=none];
S6 -> Translation; elF4E -> Translation; PIM -> Cell_Cycle; PIM -> MCL1; AKT -> mTORC1;
AZD_Inhibitor -> PIM [arrowhead=tee, color="#EA4335"]; } PIM Kinase Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of
AZD1897 and AZD1208.
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Kinase Assay (for AZD1208)

Objective: To determine the in vitro inhibitory activity of AZD1208 against PIM kinase isoforms.
Protocol:

Reaction Setup: Prepare a reaction mixture containing purified recombinant human PIM-1,
PIM-2, or PIM-3 enzyme, a fluorescently labeled peptide substrate (e.g., FITC-Ahx-BAD),

and ATP in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween
20, 10 mM MgCiI2).[1]

Inhibitor Addition: Add serial dilutions of AZD1208 or vehicle control (DMSO) to the reaction
mixture.

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

[1]

Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g.,
EDTA).[1]

Detection: Analyze the reaction products using a mobility shift assay on a microfluidic
capillary electrophoresis instrument (e.g., Caliper LC3000). The ratio of phosphorylated to
unphosphorylated substrate is measured to determine the percent turnover.[1]

Data Analysis: Calculate the IC50 values from the dose-response curves using appropriate
software (e.g., IDBS ActivityBase).[1]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Mixture [label="Prepare Reaction Mixture\n(Enzyme, Substrate, ATP)",
fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Inhibitor [label="Add AZD1208/\nVehicle
Control", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate\n(e.g., 90 min)",
fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench Reaction\n(add EDTA)",
fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect Products\n(Mobility Shift
Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Calculate
IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];
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/l Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Inhibitor; Add_Inhibitor -> Incubate;
Incubate -> Quench; Quench -> Detect; Detect -> Analyze; Analyze -> End; } Kinase Assay
Experimental Workflow

Cell Viability Assay (General Protocol)

Objective: To assess the anti-proliferative effects of AZD1897 and AZD1208 on cancer cell
lines.

Protocol:

o Cell Seeding: Seed cancer cells (e.g., AML cell lines) into 96-well plates at an appropriate
density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of AZD1897, AZD1208,
or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

 Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-
Glo).

 Incubation: Incubate the plates for a period sufficient for the reagent to be metabolized by
viable cells (e.g., 2-4 hours for MTT).

o Signal Detection: For MTT assays, solubilize the formazan crystals with a suitable solvent
(e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). For ATP-
based assays, measure the luminescence.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or
IC50 values from the dose-response curves.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"];
Treat_Cells [label="Treat with Inhibitor/Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"];
Incubate_Cells [label="Incubate (e.g., 72h)", fillcolor="#FFFFFF", fontcolor="#202124"];
Add_Reagent [label="Add Viability Reagent\n(e.g., MTT)", fillcolor="#FFFFFF",
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fontcolor="#202124"]; Incubate_Reagent [label="Incubate (e.g., 2-4h)", fillcolor="#FFFFFF",
fontcolor="#202124"]; Measure_Signal [label="Measure Absorbance/\nLuminescence",
fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate_Viability [label="Calculate %
Viability\nand GI50/IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

/I Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Cells;
Incubate_Cells -> Add_Reagent; Add_Reagent -> Incubate_Reagent; Incubate Reagent ->
Measure_Signal; Measure_Signal -> Calculate_Viability; Calculate_Viability -> End; } Cell
Viability Assay Workflow

Western Blot Analysis (General Protocol)

Objective: To determine the effect of AZD1897 and AZD1208 on the phosphorylation status of
downstream signaling proteins.

Protocol:

o Cell Treatment and Lysis: Treat cancer cells with the inhibitors at various concentrations and
for different time points. Lyse the cells in a suitable lysis buffer containing protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the cell lysates using a
standard protein assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to
a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

o Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or
bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody
binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the
total and phosphorylated forms of the target proteins (e.g., p-4EBP1, p-S6, Mcl-1).
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e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of protein
phosphorylation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Treatment [label="Cell Treatment & Lysis", fillcolor="#FFFFFF", fontcolor="#202124"];
Protein_Quant [label="Protein Quantification”, fillcolor="#FFFFFF", fontcolor="#202124"];
SDS_PAGE [label="SDS-PAGE & Transfer", fillcolor="#FFFFFF", fontcolor="#202124"];
Blocking [label="Blocking", fillcolor="#FFFFFF", fontcolor="#202124"]; Primary_ADb
[label="Primary Antibody Incubation”, fillcolor="#FFFFFF", fontcolor="#202124"];
Secondary_Ab [label="Secondary Antibody Incubation”, fillcolor="#FFFFFF",
fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#FFFFFF",
fontcolor="#202124"]; Analysis [label="Band Intensity Analysis", fillcolor="#FFFFFF",
fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"];

I/l Edges Start -> Cell_Treatment; Cell_Treatment -> Protein_Quant; Protein_Quant ->

SDS PAGE; SDS_PAGE -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab;
Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Western Blot
Experimental Workflow

Conclusion

Both AZD1897 and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated anti-
cancer potential. AZD1208 has shown efficacy as a single agent in preclinical models,
effectively inhibiting cell proliferation and inducing apoptosis through the suppression of the
MTOR signaling pathway. In contrast, AZD1897 exhibits more pronounced activity when used
in combination with an AKT inhibitor, suggesting a synergistic mechanism that also converges
on the mTOR and Mcl-1 pathways. The choice between these inhibitors may depend on the
specific therapeutic strategy, with AZD1208 being a candidate for monotherapy and AZD1897
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showing promise in combination regimens. Further head-to-head preclinical and clinical studies
are warranted to fully elucidate their comparative efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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